6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring system.
Oxidation and Reduction Reactions: Modifications to the pyridine and imidazole rings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Cyclization Reactions: Iodine and tert-butyl hydroperoxide in toluene or ethyl acetate.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used in the study of biological pathways and molecular interactions.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine
- 6-bromo-7-methylimidazo[1,2-a]pyridine
Uniqueness
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridin-4-ylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
676370-49-3 |
---|---|
Molecular Formula |
C13H11BrN4 |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C13H11BrN4/c14-11-7-12(13-16-5-6-18(13)9-11)17-8-10-1-3-15-4-2-10/h1-7,9,17H,8H2 |
InChI Key |
JFUJKOXEJSWYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=CN3C2=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.